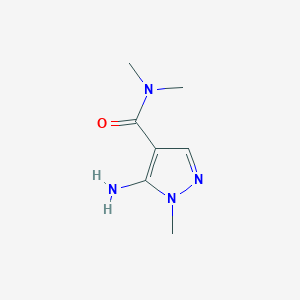
4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective neurotoxin that has been shown to damage noradrenergic neurons in the brain, making it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes.
Scientific Research Applications
Metabolic Pathway Elucidation
One study focused on the identification of enzymes involved in the oxidative metabolism of a novel antidepressant, which is structurally related to the given compound. The research found that multiple cytochrome P450 enzymes, including CYP2D6, CYP2C9, and CYP3A4/5, play significant roles in the compound's metabolism. This metabolic pathway investigation is crucial for understanding drug-drug interactions and optimizing therapeutic efficacy (Hvenegaard et al., 2012).
Antimicrobial and Antiallergic Activities
Another area of application includes the synthesis and evaluation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives for antiallergy activity. This work, although not directly mentioning the exact compound, underscores the broader chemical framework's potential in developing antiallergic agents (Walsh et al., 1990).
Neurotransmitter Receptor Studies
Research into structure-affinity relationships for dopamine receptor ligands has produced insights into modifications that enhance receptor affinity and selectivity. These studies provide a foundation for developing targeted therapies in neurological disorders (Leopoldo et al., 2002).
Advanced Material Synthesis
The compound's framework has been utilized in material science as well. For instance, the synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through Biginelli reaction offer insights into new materials with potential electronic or photonic applications (Bhat et al., 2018).
Serotonin Receptors and Alzheimer's Disease
The compound's relevance extends to investigating serotonin receptors in the brain of Alzheimer's disease patients. Utilizing molecular imaging probes structurally related to the given compound has revealed significant decreases in receptor densities, correlating with the severity of clinical symptoms. This research highlights the compound's potential application in diagnosing and understanding Alzheimer's disease progression (Kepe et al., 2006).
Luminescent Properties and Photo-induced Electron Transfer
Studies on novel piperazine substituted naphthalimide compounds, resembling the structural features of the given compound, have explored their luminescent properties and photo-induced electron transfer (PET) mechanisms. These findings are relevant for developing new fluorescent probes or materials for sensing applications (Gan et al., 2003).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3S/c1-24(2)30(28,29)18-9-7-17(8-10-18)21(27)23-11-12-25-13-15-26(16-14-25)20-6-4-3-5-19(20)22/h3-10H,11-16H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPZXQWFLZHEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2978040.png)


![Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate](/img/structure/B2978044.png)




![N-(benzo[d]thiazol-6-yl)benzamide](/img/structure/B2978053.png)
![1-Benzyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea](/img/structure/B2978054.png)